Synthesis and Characterization of N-BOC-aminomethylboronic Acid Pinacol Ester: A Technical Guide
Synthesis and Characterization of N-BOC-aminomethylboronic Acid Pinacol Ester: A Technical Guide
Executive Summary
In modern medicinal chemistry and drug development,
Furthermore, this compound is increasingly utilized in modern drug discovery programs—such as the development of SOS1 inhibitors for KRAS-mutant cancers—where it is employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to install functionalized aminomethyl moieties onto complex bicyclic heterocycles[2]. This whitepaper provides a comprehensive, self-validating protocol for the synthesis and analytical characterization of this critical intermediate, grounded in established mechanistic principles.
Strategic Overview & Mechanistic Rationale
The synthesis of
As a Senior Application Scientist, it is critical to understand the causality behind the selection of reagents and protecting groups in this workflow:
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The Pinacol Ester (Bpin): Free boronic acids are highly polar, interact strongly with silica gel, and spontaneously dehydrate to form complex boroxine trimers. Masking the boron with a pinacol ligand sterically shields the empty p-orbital and prevents trimerization, allowing for standard organic workups and chromatographic purification.
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The Nitrogen Source (LHMDS): Using ammonia gas for the amination of
-chloroboronic esters often leads to over-alkylation, generating secondary or tertiary amines. Lithium hexamethyldisilazide (LHMDS) acts as a bulky, mono-nitrogen source. The massive steric hindrance of the bis(trimethylsilyl)amine intermediate strictly precludes a second alkylation event[3]. -
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is stable to catalytic hydrogenation and strong nucleophiles, making it perfectly orthogonal to other protecting groups (like Fmoc or Cbz) during subsequent downstream peptide synthesis[4].
Synthetic workflow for N-Boc-aminomethylboronic acid pinacol ester via amination and protection.
Experimental Methodology
The following protocols are designed as self-validating systems to ensure high yield and purity.
Step 1: Synthesis of (Aminomethyl)boronic Acid Pinacol Ester Hydrochloride
Objective: Displace the
Reagents:
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2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv)
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LHMDS (1.0 M in THF, 1.1 equiv)
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Anhydrous THF
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1.0 M HCl in diethyl ether
Step-by-Step Protocol:
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Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add the chloromethylboronic ester (10.0 mmol) and dissolve in anhydrous THF (50 mL).
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Cryogenic Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Scientific Insight: The low temperature is critical to prevent premature decomposition of the
-chloroboronic ester and to control the exothermicity of the SN2 displacement. -
Nucleophilic Attack: Add LHMDS (11.0 mL, 11.0 mmol) dropwise via a syringe pump over 30 minutes[3]. Maintain the reaction at -78 °C for 1 hour, then gradually remove the cooling bath and allow the mixture to warm to room temperature (25 °C) over 12 hours.
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Anhydrous Cleavage: Cool the mixture to 0 °C and quench by adding 1.0 M HCl in diethyl ether (20 mL). Scientific Insight: Why use ethereal HCl instead of aqueous HCl? Aqueous conditions risk partial hydrolysis of the pinacol ester to the free boronic acid. Anhydrous ethereal HCl selectively cleaves the N-TMS bonds and precipitates the amine as a highly pure hydrochloride salt.
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Isolation: Filter the resulting white precipitate, wash thoroughly with cold diethyl ether, and dry under high vacuum to afford the intermediate hydrochloride salt.
Step 2: Boc-Protection to Yield the Target Compound
Objective: Protect the highly reactive primary amine to prevent degradation and enable downstream coupling.
Reagents:
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(Aminomethyl)boronic acid pinacol ester hydrochloride (1.0 equiv)
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Di-tert-butyl dicarbonate (Boc2O, 1.1 equiv)
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Triethylamine (TEA, 2.5 equiv)
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Anhydrous Dichloromethane (DCM)
Step-by-Step Protocol:
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Free-Basing: Suspend the intermediate hydrochloride salt (8.0 mmol) in anhydrous DCM (40 mL) at 0 °C. Add TEA (20.0 mmol) dropwise. The suspension will become homogeneous as the free amine is generated.
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Protection: Add Boc2O (8.8 mmol) in a single portion. Scientific Insight: A slight excess (1.1 equiv) is used because Boc2O slowly hydrolyzes in the presence of trace ambient moisture[4]. DCM is chosen over protic solvents to prevent competitive solvolysis of the anhydride.
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Reaction: Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for 4 hours.
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Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Stain the plate with Ninhydrin. A successful reaction is indicated by the disappearance of the primary amine (which would otherwise stain a vivid purple/pink).
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Workup & Purification: Quench the reaction with saturated aqueous NH4Cl (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (silica gel, 10-20% EtOAc in Hexanes) to yield the title compound as a crystalline white solid.
Analytical Characterization
Thorough characterization is required to validate the structural integrity of the synthesized building block. The presence of the boron atom introduces unique spectroscopic phenomena, most notably in the NMR spectra.
Spectroscopic Data Summary
| Analytical Method | Signal / Value | Assignment / Structural Interpretation |
| 1H NMR (400 MHz, CDCl3) | N-H : Carbamate proton, broadened by solvent exchange. | |
| B-CH2-N : Broadened significantly by 11B quadrupolar relaxation. | ||
| C(CH3)3 : Protons of the Boc protecting group. | ||
| C(CH3)2 : Protons of the pinacol ester methyls. | ||
| 13C NMR (100 MHz, CDCl3) | C=O : Carbamate carbonyl carbon. | |
| C-O : Pinacol ester quaternary carbons. | ||
| C-O : Boc group quaternary carbon. | ||
| B-CH2-N : Carbon adjacent to boron (quadrupolar broadening). | ||
| C(CH3)3 : Boc methyl carbons. | ||
| C(CH3)2 : Pinacol methyl carbons. | ||
| 11B NMR (128 MHz, CDCl3) | Typical chemical shift for alkyl-substituted boronic pinacol esters. | |
| HRMS (ESI-TOF) | m/z 280.1701 [M+Na]+ | Calculated for C12H24BNO4Na: 280.1696. Confirms exact mass. |
Expert Insight on Data Interpretation:
The 11B nucleus possesses a nuclear spin of I = 3/2, making it highly quadrupolar. This quadrupolar moment induces rapid relaxation of adjacent nuclei, which manifests as significant line broadening for the
References
- Title: Bicyclic heterocyclyl compounds and uses thereof (WO2020180770A1)
- Title: Synthesis of biologically active boron-containing compounds Source: PMC - NIH URL
- Title: Synthesis of N-BOC amines by various routes Source: ResearchGate URL
- Title: N-BOC-Aminomethylboronic acid pinacol ester (CAS: 2144499-63-6)
Sources
- 1. 2144499-63-6 CAS|((4,4,5,5-四甲基-1,3,2-二氧硼杂环戊烷-2-基)甲基)氨基甲酸叔丁酯|生产厂家|价格信息 [m.chemicalbook.com]
- 2. WO2020180770A1 - Bicyclic heterocyclyl compounds and uses thereof - Google Patents [patents.google.com]
- 3. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
